molecular formula C28H33N3 B11079062 4-[(E)-2-(1,3-dibenzylhexahydropyrimidin-2-yl)ethenyl]-N,N-dimethylaniline

4-[(E)-2-(1,3-dibenzylhexahydropyrimidin-2-yl)ethenyl]-N,N-dimethylaniline

Cat. No.: B11079062
M. Wt: 411.6 g/mol
InChI Key: GWPLRBJONSCRSH-KNTRCKAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-2-(1,3-dibenzylhexahydropyrimidin-2-yl)ethenyl]-N,N-dimethylaniline is a complex organic compound that features a hexahydropyrimidine ring substituted with dibenzyl groups and a dimethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-(1,3-dibenzylhexahydropyrimidin-2-yl)ethenyl]-N,N-dimethylaniline typically involves multi-step organic reactions. One common approach is the condensation of 1,3-dibenzylhexahydropyrimidine with an appropriate aldehyde, followed by a Wittig reaction to introduce the ethenyl group. The final step involves the alkylation of the resulting intermediate with N,N-dimethylaniline under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial process.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-(1,3-dibenzylhexahydropyrimidin-2-yl)ethenyl]-N,N-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

4-[(E)-2-(1,3-dibenzylhexahydropyrimidin-2-yl)ethenyl]-N,N-dimethylaniline has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in organic electronic devices.

Mechanism of Action

The mechanism of action of 4-[(E)-2-(1,3-dibenzylhexahydropyrimidin-2-yl)ethenyl]-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-2-(1,3-dibenzylhexahydropyrimidin-2-yl)ethenyl]-N,N-diethylamine
  • 4-[(E)-2-(1,3-dibenzylhexahydropyrimidin-2-yl)ethenyl]-N,N-dimethylbenzylamine

Uniqueness

4-[(E)-2-(1,3-dibenzylhexahydropyrimidin-2-yl)ethenyl]-N,N-dimethylaniline is unique due to its specific substitution pattern and the presence of both a hexahydropyrimidine ring and a dimethylaniline moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C28H33N3

Molecular Weight

411.6 g/mol

IUPAC Name

4-[(E)-2-(1,3-dibenzyl-1,3-diazinan-2-yl)ethenyl]-N,N-dimethylaniline

InChI

InChI=1S/C28H33N3/c1-29(2)27-17-14-24(15-18-27)16-19-28-30(22-25-10-5-3-6-11-25)20-9-21-31(28)23-26-12-7-4-8-13-26/h3-8,10-19,28H,9,20-23H2,1-2H3/b19-16+

InChI Key

GWPLRBJONSCRSH-KNTRCKAVSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C2N(CCCN2CC3=CC=CC=C3)CC4=CC=CC=C4

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2N(CCCN2CC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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